Paraformaldehyde-13C
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Overview
Description
Paraformaldehyde (13C) is a polymer of formaldehyde that contains the carbon-13 isotope. It is a white crystalline powder with a slight formaldehyde odor. This compound is widely used in scientific research due to its unique isotopic labeling, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paraformaldehyde (13C) is synthesized by the polymerization of formaldehyde (13C). The process involves the slow formation of paraformaldehyde in aqueous formaldehyde solutions, especially when stored in cold conditions. The polymerization results in a white precipitate .
Industrial Production Methods
In industrial settings, paraformaldehyde (13C) is produced by heating formaldehyde (13C) solutions to induce polymerization. The process may involve the addition of stabilizers like methanol to limit the extent of polymerization .
Chemical Reactions Analysis
Types of Reactions
Paraformaldehyde (13C) undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde (13C) can depolymerize it into formaldehyde gas.
Hydrolysis: In the presence of water, acids, or bases, paraformaldehyde (13C) can be converted back into formaldehyde solution.
Common Reagents and Conditions
Heat: Used for depolymerization to produce formaldehyde gas.
Water, Acids, and Bases: Used for hydrolysis to produce formaldehyde solution.
Major Products Formed
Formaldehyde Gas: Produced by dry heating paraformaldehyde (13C).
Formaldehyde Solution: Produced by hydrolysis in the presence of water, acids, or bases.
Scientific Research Applications
Paraformaldehyde (13C) has a wide range of applications in scientific research:
Mechanism of Action
Paraformaldehyde (13C) exerts its effects primarily through the release of formaldehyde (13C) upon depolymerization. Formaldehyde (13C) can crosslink proteins and nucleic acids, making it an effective fixative for biological samples. This crosslinking ability is due to the formation of covalent bonds between formaldehyde and functional groups in proteins and nucleic acids, resulting in an insoluble meshwork that preserves the structural integrity of the samples .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde (13C): The monomeric form of paraformaldehyde (13C), used in similar applications but in a different physical state.
Paraformaldehyde-d2: A deuterated form of paraformaldehyde, used for different isotopic labeling studies.
Formaldehyde-d2 Solution: A deuterated solution of formaldehyde, used in NMR studies.
Uniqueness
Paraformaldehyde (13C) is unique due to its polymeric nature and the presence of the carbon-13 isotope. This makes it particularly valuable for NMR studies and other analytical techniques that require isotopic labeling. Its ability to release formaldehyde (13C) upon depolymerization also makes it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
CH4O2 |
---|---|
Molecular Weight |
49.034 g/mol |
IUPAC Name |
(113C)methanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1 |
InChI Key |
CKFGINPQOCXMAZ-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH2](O)O |
Canonical SMILES |
C(O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.